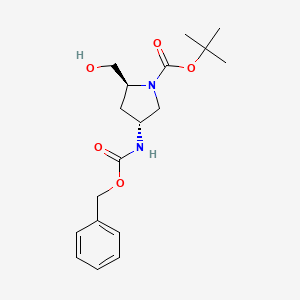

(2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-14(9-15(20)11-21)19-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPIPCNSRTXZPI-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The benzyloxycarbonyl group can be reduced to a benzyl group using hydrogenation in the presence of a palladium catalyst.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of a carboxylic acid derivative.

Reduction: Formation of a benzyl-protected pyrrolidine.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of (2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable amines and carbonyl compounds.

- Introduction of Functional Groups : The benzyloxycarbonyl and hydroxymethyl groups are introduced via specific protective group strategies and nucleophilic substitution reactions.

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to act as a precursor for drug development, particularly in designing inhibitors for specific biological targets.

Case Study: Eribaxaban

Eribaxaban is a direct factor Xa inhibitor synthesized using derivatives of pyrrolidine compounds. The synthesis involves (2S,4R)-tert-butyl derivatives as key intermediates, demonstrating the compound's relevance in anticoagulant drug development .

Organic Synthesis

This compound is utilized as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Table 1: Reactions Involving (2S,4R)-tert-Butyl Pyrrolidine Derivatives

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Reacts with alkyl halides to form substituted derivatives | Alkylated pyrrolidine derivatives |

| Oxidation | Hydroxymethyl group can be oxidized to carbonyls | Ketones or aldehydes |

| Reduction | Can reduce functional groups under specific conditions | Amines from nitriles |

Biochemistry

In biochemical research, this compound is explored for its potential as a chiral ligand in asymmetric synthesis. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in drug formulation.

Case Study: Asymmetric Synthesis

Research has shown that using (2S,4R)-tert-butyl pyrrolidine derivatives can enhance the selectivity of reactions involving metal catalysts, leading to improved yields of chiral products .

Mechanism of Action

The mechanism of action of (2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways. For example, it may inhibit proteases by mimicking the natural substrate, thereby blocking the enzyme’s activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Physicochemical Properties

- Hydrophilicity : The hydroxymethyl group in the target compound enhances water solubility compared to analogues with hydrophobic substituents (e.g., benzyl or octylphenethyl groups in and ) .

- Stability : The dual Boc/Cbz protection in the target compound offers sequential deprotection versatility, unlike single-protected derivatives (e.g., (2S,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate) .

- Stereochemical Impact : The (2S,4R) configuration distinguishes it from diastereomers like (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid (), which exhibit different biological activities due to altered spatial arrangements .

Biological Activity

(2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 1194057-63-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

- Chemical Formula : CHNO

- Molecular Weight : 350.41 g/mol

- IUPAC Name : tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate

- PubChem CID : 66510862

- MDL No. : MFCD18801151

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of pharmacology and biochemistry. Its structural features suggest potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the benzyloxycarbonyl group enhances its stability and solubility, which may contribute to its effectiveness in biological assays.

Study 1: Enzyme Inhibition

A study conducted by researchers at the University of Bath investigated the enzyme inhibition properties of this compound. It was found to act as a moderate inhibitor of certain proteases, suggesting potential applications in treating diseases where protease activity is dysregulated. The study highlighted that the compound's efficacy varied based on concentration and specific enzyme targets.

Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens, indicating a promising profile for further development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 3: Cytotoxicity Assays

Cytotoxicity assays performed on human cell lines indicated that the compound has a selective cytotoxic effect against cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with high gastrointestinal absorption rates. However, it is classified as a P-glycoprotein substrate, which may affect its bioavailability and distribution in vivo.

Toxicological Profile

The compound has been categorized as an irritant based on laboratory safety assessments. Further studies are necessary to fully understand its long-term effects and safety profile in clinical settings.

Q & A

What are the key considerations for designing a high-yield synthesis route for this compound?

Answer:

A robust synthesis involves multi-step protection-deprotection strategies. For example:

- Step 1: Use Boc-protected pyrrolidine intermediates to preserve stereochemistry during alkylation or acylation steps. Hydrogenation under controlled conditions (e.g., H₂, Pd/C) is critical for reducing sensitive groups without side reactions .

- Step 2: Purification via column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) ensures removal of unreacted starting materials and byproducts. Celite filtration and solvent washes (ethanol) improve yield .

- Step 3: Monitor reaction progress using TLC and confirm final purity via HPLC (>95%) .

How can researchers resolve contradictions in NMR data during structural elucidation?

Answer:

Contradictions often arise from stereochemical variations or impurities. Strategies include:

- Multi-NMR Validation: Compare ¹H and ¹³C NMR shifts with literature values for similar Boc-protected pyrrolidines (e.g., δ 1.4 ppm for tert-butyl groups) .

- Stereochemical Confirmation: Use NOESY or ROESY to distinguish cis/trans isomers, particularly for hydroxy or benzyloxy substituents .

- Cross-Technique Correlation: Validate NMR findings with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and HRMS (e.g., [M+H]+ calculated for C₁₆H₂₁NO₄: 291.3422) .

What advanced methods optimize stereochemical control during functionalization?

Answer:

- Chiral Auxiliaries: Use (2S,4R)-configured starting materials to retain stereochemistry. For example, tert-butyldimethylsilyl (TBS) protection of hydroxy groups prevents racemization during coupling reactions .

- Temperature Control: Low-temperature alkylation (0°C) with NaH/MeI in THF minimizes epimerization .

- Catalytic Asymmetric Synthesis: Pd(0)-catalyzed alkene aminoalkynylation can introduce propargyl groups while maintaining enantiomeric excess .

How does the Boc group influence downstream reactivity in medicinal chemistry applications?

Answer:

- Stability: The Boc group resists hydrolysis under basic conditions but is cleaved by TFA, enabling selective deprotection in multi-step syntheses .

- Solubility: Boc protection enhances solubility in organic solvents (e.g., THF, DCM), facilitating reactions like peptide coupling .

- Steric Effects: The bulky tert-butyl moiety directs regioselectivity in nucleophilic substitutions, favoring less hindered positions .

What safety protocols are critical for handling intermediates with respiratory hazards?

Answer:

- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during Boc deprotection) .

- PPE: Wear nitrile gloves and goggles to prevent skin/eye contact (H315/H319 hazards) .

- Waste Management: Quench reactive intermediates (e.g., NaH residues) with isopropanol before disposal .

How can researchers address low yields in final coupling steps?

Answer:

- Activation Reagents: Employ HATU or EDCI for efficient amide bond formation between the hydroxymethyl group and carboxylic acids .

- Solvent Optimization: Use anhydrous DMF or THF to minimize hydrolysis of activated esters .

- Microwave-Assisted Synthesis: Reduce reaction times and improve yields for sluggish steps (e.g., cyclizations) .

What analytical techniques validate the absence of diastereomeric impurities?

Answer:

- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA with hexane/IPA gradients .

- Optical Rotation: Compare [α]²⁵D values with literature (e.g., −55.0° for specific configurations) .

- X-ray Crystallography: Resolve absolute stereochemistry for crystalline derivatives .

Why might tert-butyl cleavage occur unexpectedly, and how is it mitigated?

Answer:

- Acidic Conditions: Avoid prolonged exposure to TFA; use milder acids (e.g., HCl/dioxane) for Boc removal .

- Thermal Decomposition: Monitor reaction temperatures during distillations to prevent retro-ene reactions .

- Protection Alternatives: For acid-sensitive steps, consider Fmoc or Cbz groups instead of Boc .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.